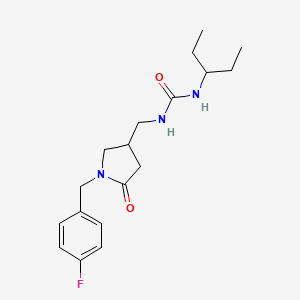

2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

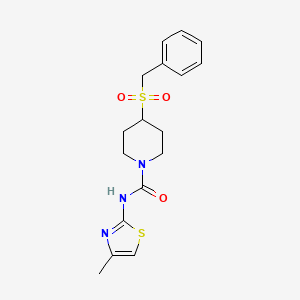

“2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” is a chemical compound. It is a pyrimidine derivative, which is a class of compounds that have been found to have a wide range of pharmacological applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide”, involves various synthetic approaches . For instance, one method involves the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis

The molecular structure of “2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure was determined by X-ray diffraction and was found to be consistent with the molecular structure after DFT optimization .科学的研究の応用

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. The cyclopropyl group attached to the pyrimidinylmethyl benzamide structure plays a crucial role in this context. It not only enhances the hydrogen bonding capability of the benzamide NH but also has a significant effect on reducing metabolism, making it a valuable intermediate for further chemical modifications .

Boronic Acid Derivatives

As a boronic acid derivative, 2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is utilized in the synthesis of pinacol boronic esters. These esters are pivotal in various chemical reactions, including the Suzuki–Miyaura coupling, which is a cornerstone in cross-coupling organic chemistry .

Anticancer Research

Boronic acids and their derivatives have been actively studied for their anticancer properties. This compound, with its boronic acid moiety, could be explored for its potential use in cancer treatment, either as a therapeutic agent or as a building block for more complex anticancer molecules .

Antibacterial and Antiviral Agents

The structural features of this compound suggest potential antibacterial and antiviral applications. The presence of chlorine and the cyclopropyl group may contribute to these properties, making it a candidate for further study in the development of new antibacterial and antiviral drugs .

Neutron Capture Therapy

Boron carriers such as boronic acid pinacol esters are essential for neutron capture therapy, a targeted cancer treatment. The compound’s boronic acid derivative status indicates its suitability as a boron carrier, which could be used in the treatment of certain types of cancers .

Physicochemical Property Analysis

The compound’s molecular structure has been studied using density functional theory (DFT), revealing insights into its electrostatic potential and frontier molecular orbitals. These studies are crucial for understanding the compound’s reactivity and stability, which are important for its application in various fields of research .

将来の方向性

特性

IUPAC Name |

2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c16-13-4-2-1-3-12(13)15(20)17-8-11-7-14(10-5-6-10)19-9-18-11/h1-4,7,9-10H,5-6,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZIEZALPJKFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2589356.png)

![3-(4-bromophenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2589357.png)

![5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2589362.png)

![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2589368.png)

![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2589371.png)